molecular formula C11H18N2S B3000740 N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine CAS No. 70590-67-9

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

Cat. No.: B3000740
CAS No.: 70590-67-9
M. Wt: 210.34
InChI Key: NGUHEHKNWBZSCH-UHFFFAOYSA-N
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Description

Overview of Benzothiazole Derivatives in Contemporary Chemical Research

Benzothiazole derivatives occupy a pivotal role in modern drug discovery due to their structural versatility and broad-spectrum biological activities. The benzothiazole core consists of a benzene ring fused to a thiazole moiety, conferring unique electronic properties that facilitate interactions with biological targets. Recent studies highlight their efficacy as anticancer agents, with derivatives such as substituted pyridine-based benzothiazoles demonstrating nanomolar IC~50~ values against SKRB-3 breast cancer and HepG2 hepatocellular carcinoma cell lines. For example, compound 29 (Figure 1) exhibited IC~50~ values of 1.2 nM against SKRB-3 cells, underscoring the scaffold’s potency.

The pharmacological diversity of benzothiazoles extends beyond oncology. Structural modifications at the 2-position (e.g., thiol, amine, or carboxamide groups) enable tailored interactions with enzymes, receptors, and nucleic acids. For instance, benzamide-based derivatives 41 and 42 (Figure 2) showed enhanced anticancer activity due to chloro-methyl and methoxy substituents, achieving IC~50~ values as low as 1.1 µM. Such findings underscore the scaffold’s adaptability in addressing unmet therapeutic needs.

Table 1: Representative Benzothiazole Derivatives and Their Biological Activities

Compound Substituent Target Cell Line IC~50~ Reference
29 Bromopyridine acetamide SKRB-3 (breast) 1.2 nM
41 Methoxybenzamide A549 (lung) 1.1 µM
52 Thioxothiazolidine Ovarian cancer 7.18 × 10^−8 M

Historical Context and Emergence of Tetrahydrobenzothiazole Amines

The evolution of benzothiazole chemistry has progressively shifted toward optimizing pharmacokinetic properties through ring saturation. Early synthetic efforts focused on fully aromatic benzothiazoles, but their limited solubility and metabolic instability prompted exploration of partially hydrogenated analogs. Tetrahydrobenzothiazoles, such as the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold, retain the thiazole ring’s reactivity while introducing conformational flexibility through cyclohexene saturation.

The emergence of tetrahydrobenzothiazole amines aligns with advancements in green synthesis methodologies. For example, Feng and colleagues developed transition-metal-free intramolecular cyclization strategies to access 2-substituted benzothiazoles, which could be adapted for tetrahydro derivatives. These methods emphasize atom economy and reduced reliance on toxic reagents, reflecting broader trends in sustainable chemistry.

Relevance of N-Butyl Substitution in Benzothiazole Chemistry

Alkyl substitutions, particularly at the amine position, significantly influence benzothiazole derivatives’ biological and physicochemical profiles. The N-butyl group in this compound enhances lipophilicity, potentially improving blood-brain barrier permeability and tissue distribution. Comparative studies of substituted benzothiazoles reveal that longer alkyl chains (e.g., butyl vs. methyl) correlate with increased anticancer activity, likely due to enhanced membrane interaction.

Structure-activity relationship (SAR) analyses further indicate that electron-donating groups at the 6-position stabilize charge-transfer interactions with biological targets. For instance, chloromethyl and methoxy substituents in compounds 41 and 42 improved inhibitory activity against glutathione transferases (hGSTP1-1), a key enzyme in cancer chemoresistance. The N-butyl group’s steric bulk may similarly modulate enzyme binding, warranting further investigation.

Scope and Aims of Current Academic Inquiry

Current research on this compound seeks to address critical gaps in benzothiazole pharmacology and synthesis. Key objectives include:

  • Synthetic Optimization : Developing scalable, eco-friendly routes to tetrahydrobenzothiazole amines using catalysts like SnP~2~O~7~ or microwave-assisted techniques.
  • Mechanistic Elucidation : Probing the compound’s interaction with oncogenic targets (e.g., tyrosine kinases, DNA topoisomerases) through molecular docking and QSAR modeling.
  • Biological profiling : Evaluating efficacy against multidrug-resistant cancers and neurodegenerative diseases, leveraging the scaffold’s neuroprotective potential.

These efforts aim to establish this compound as a versatile pharmacophore for next-generation therapeutics.

Properties

IUPAC Name

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUHEHKNWBZSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCC2=C(C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminothiophenol with butylamine under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine with structurally related benzothiazole derivatives:

Compound Name Substituent at 6-position Molecular Formula Molecular Weight CAS No. Pharmacological Use/Notes
This compound n-butyl (C₄H₉) C₁₁H₂₀N₂S 224.35 g/mol Not provided Likely CNS-targeting ligand (inferred)
Pramipexole (Impurity D) Propyl (C₃H₇) + 2-amino group C₁₀H₁₇N₃S 219.33 g/mol 104632-26-0 Dopamine agonist; impurity in Parkinson’s drug
ST-836 N-propyl-piperazine-ethyl group C₂₃H₃₄N₄OS 414.61 g/mol 1148156-63-1 Dopamine receptor ligand; potential Parkinson’s therapy
6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Diethyl (C₂H₅)₂ C₉H₁₆N₂S 184.30 g/mol 1909305-04-9 No therapeutic data; experimental compound
Amorolfine Impurity E Propanamide (C₃H₇CONH₂) C₁₀H₁₅N₃OS 225.31 g/mol 106006-84-2 Antifungal drug impurity

Pharmacological and Physicochemical Properties

  • Substituent Effects: Alkyl Chain Length: The n-butyl group in the target compound increases lipophilicity compared to shorter chains (e.g., propyl in pramipexole or ethyl in diethyl derivatives). This may enhance blood-brain barrier penetration but reduce aqueous solubility . Amino vs. Amide Groups: Pramipexole’s 2-amino group (vs. the n-butyl in the target compound) is critical for dopamine D2/D3 receptor agonism. Amorolfine Impurity E’s propanamide substituent likely reduces CNS activity due to decreased basicity .
  • Receptor Binding: Pramipexole exhibits nanomolar affinity for dopamine D3 receptors (Kᵢ = 0.5 nM), while ST-836’s extended piperazine-ethyl moiety may confer selectivity for other receptor subtypes . The n-butyl analog’s binding profile remains uncharacterized but could align with these trends.
  • The target compound’s n-butyl chain may further reduce aqueous solubility compared to pramipexole (which is formulated as a water-soluble dihydrochloride salt) .

Biological Activity

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine (CAS Number: 70590-67-9) is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H18N2S
  • Molecular Weight : 210.34 g/mol
  • Structure : The compound features a benzothiazole ring fused with a tetrahydro structure, contributing to its biological properties .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit antimicrobial activity. A study highlighted the synthesis of various benzothiazole compounds and their evaluation against several bacterial strains. The results showed promising antimicrobial effects, suggesting that this compound could possess similar properties due to its structural similarities .

Neuroprotective Effects

Benzothiazole derivatives have been studied for their neuroprotective effects. A notable case study demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis. This suggests the potential of this compound in neurodegenerative disease therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. In biochemical assays involving multiple protein targets, it was found to interact with cholinesterase and cytochrome P450 enzymes. These interactions are crucial for drug metabolism and neurotransmission processes .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Recent advancements in green chemistry have provided methods that yield high purity and efficiency while minimizing environmental impact .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria observed.
Study 2Neuroprotective EffectsProtection against oxidative stress in neuronal cells demonstrated.
Study 3Enzyme InhibitionInhibition of cholinesterase and cytochrome P450 enzymes confirmed.

Case Studies

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were tested against MRSA and E. coli. The results indicated that modifications to the benzothiazole ring could enhance antimicrobial efficacy.
  • Neuroprotection : In vitro studies on neuronal cell lines treated with oxidative agents showed that compounds related to this compound reduced cell death significantly compared to controls.

Q & A

Q. Table 1: Common Impurities and Their Characteristics

Impurity NameCAS No.Structure TypeDetection Method
N-Propyl diastereomer106006-84-2Diastereomeric amineHPLC-MS, Chiral NMR
6-Methylbenzothiazole byproduct-Alkylation side productGC-MS

Advanced: How can data contradictions arising from stereochemical variations be resolved?

Methodological Answer:

  • Case Study : (6R)-Dexpramipexole vs. (6S)-pramipexole show divergent D2 receptor affinities (10-fold difference in IC₅₀) .
  • Resolution Steps :
    • Enantiomer-Specific Assays : Use isolated enantiomers in binding studies.
    • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and explain activity differences .
    • Meta-Analysis : Compare data across studies using standardized receptor preparations (e.g., CHO cells vs. striatal membranes) .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : >10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4). Add co-solvents (e.g., 5% Tween-80) for in vivo formulations .
  • Stability : Store at -20°C in amber vials under argon. Degradation <5% over 24 months when protected from light and moisture .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for hydrogenation efficiency .
  • Solvent Optimization : Compare reflux in CHCl₃ (higher yield) vs. EtOH (lower byproducts) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 45 minutes with 20% yield improvement .

Advanced: What computational tools predict the compound’s receptor interactions?

Methodological Answer:

  • Docking Software : Schrödinger Suite (Glide) or AutoDock for dopamine D2 receptor binding pocket analysis .
  • Pharmacophore Modeling : Align with known agonists (e.g., apomorphine) to identify critical hydrogen-bonding motifs .

Basic: How is the compound’s stereochemistry validated during synthesis?

Methodological Answer:

  • Circular Dichroism (CD) : Compare optical rotation with enantiopure standards (e.g., [α]D²⁵ = +15° for (6R) vs. -15° for (6S)) .
  • X-ray Anomalous Dispersion : Assign absolute configuration using SHELXL’s Flack parameter .

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